3,4-dichlorophthalic acid chemical structure and properties
3,4-dichlorophthalic acid chemical structure and properties
An In-Depth Technical Guide to 3,4-Dichlorophthalic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,4-dichlorophthalic acid, a halogenated aromatic dicarboxylic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, outlines a detailed synthetic protocol with mechanistic insights, and explores its applications as a versatile chemical building block.
Core Molecular Profile and Physicochemical Properties
3,4-Dichlorophthalic acid belongs to the class of chlorinated phthalic acids, which are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] The specific placement of the two chlorine atoms on the benzene ring at the 3- and 4-positions imparts a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives.
It is crucial to note that while the 3,4-isomer is commercially available, it is less extensively characterized in public literature compared to its isomers, such as 3,6- and 4,5-dichlorophthalic acid. Therefore, some properties are inferred from closely related analogs. The primary identifier for this compound is CAS Number 56962-06-2 .[4][5]
Chemical Structure
The molecular structure consists of a benzene ring substituted with two adjacent carboxylic acid groups (defining it as a phthalic acid) and two chlorine atoms at the C3 and C4 positions.
Caption: Chemical structure of 3,4-Dichlorophthalic acid.
Chemical and Physical Data
The key properties of 3,4-dichlorophthalic acid are summarized below. Due to limited direct experimental data in peer-reviewed literature, some values are based on supplier information or comparison with its isomers.
| Property | Value | Source(s) |
| CAS Number | 56962-06-2 | [4][5] |
| Molecular Formula | C₈H₄Cl₂O₄ | [5] |
| Molecular Weight | 235.02 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid (typical for isomers) | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone (inferred from 4,5-isomer) | [2] |
| Purity | ≥95% (typical commercial grade) | [4] |
Anticipated Spectroscopic Profile
While specific, published spectra for this isomer are scarce, its structure allows for a reliable prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would correspond to the two non-equivalent aromatic protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The two carboxylic acid protons will appear as a single, broad singlet at a downfield chemical shift (>10 ppm), which would disappear upon a D₂O shake.
-
¹³C NMR: The spectrum will feature eight distinct signals. Two signals will be in the characteristic range for carboxylic acid carbons (~165-175 ppm). The remaining six signals will correspond to the aromatic carbons. The carbons bonded to the electron-withdrawing chlorine and carboxylic acid groups will be shifted further downfield compared to the protonated carbons.[6] Techniques like DEPT or APT can be used to distinguish between quaternary carbons and those bearing protons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[8] A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the C=O (carbonyl) stretching. Additional peaks in the fingerprint region will be present for C-Cl, C-O, and C-C bond vibrations.[8]
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a molecular ion (M⁺) peak. A key feature would be the characteristic isotopic pattern for two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.[8]
Synthesis and Purification
The synthesis of dichlorophthalic acid isomers is most commonly achieved through the direct chlorination of phthalic anhydride, which often yields a mixture of isomers.[9] Subsequent separation and hydrolysis are required to isolate the desired 3,4-dichlorophthalic acid. The following protocol outlines a plausible and robust laboratory-scale synthesis.
Synthetic Workflow Diagram
The overall process involves the electrophilic aromatic substitution (chlorination) of the starting material, followed by hydrolysis of the resulting anhydride and purification of the final diacid product.
Caption: General workflow for the synthesis of 3,4-Dichlorophthalic Acid.
Detailed Experimental Protocol
This protocol is a representative method based on established principles for the synthesis of chlorinated phthalic acids.[9] Causality for each step is explained to ensure a self-validating and understandable process.
Objective: To synthesize and purify 3,4-dichlorophthalic acid from phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Oleum (fuming sulfuric acid)
-
Chlorine gas (Cl₂)
-
Iodine (catalyst)
-
Toluene
-
Deionized water
-
56% Sulfuric Acid
Protocol:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess Cl₂ and HCl byproduct), charge phthalic anhydride and oleum.
-
Rationale: Oleum serves as both the solvent and a dehydrating agent, activating the aromatic ring for electrophilic substitution. The specialized glassware ensures safe handling of corrosive and toxic gases.
-
-
Catalyst Addition: Add a catalytic amount of iodine to the mixture.
-
Rationale: Iodine acts as a Lewis acid catalyst, polarizing the Cl-Cl bond of chlorine gas to generate a more potent electrophile (Cl⁺ equivalent), which is necessary to overcome the deactivating effect of the anhydride group.
-
-
Chlorination: Heat the mixture to 60-70°C and begin bubbling chlorine gas through the solution at a controlled rate. Monitor the reaction progress using an appropriate method (e.g., GC-MS analysis of quenched aliquots).
-
Rationale: Heating provides the necessary activation energy for the reaction. Controlled gas addition prevents runaway reactions and ensures efficient use of the reagent. Monitoring is critical to determine the endpoint and minimize the formation of over-chlorinated byproducts like trichloro- and tetrachlorophthalic anhydrides.
-
-
Reaction Quench and Product Precipitation: Once the desired conversion is achieved, cool the reaction mixture and carefully pour it over crushed ice. This will precipitate the mixture of chlorinated phthalic anhydrides.
-
Rationale: Quenching on ice hydrolyzes the oleum in a controlled manner and precipitates the organic products, which are insoluble in the aqueous acidic medium.
-
-
Isolation of Isomer Mixture: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Rationale: This step isolates the crude mixture of chlorinated isomers from the reaction medium.
-
-
Selective Hydrolysis for Isomer Separation: Suspend the dried isomer mixture in toluene. Add an equal volume of 56% sulfuric acid and heat the biphasic mixture to 90-95°C with vigorous stirring for several hours.[9]
-
Rationale: This step exploits the differential reactivity of the isomers. Under these specific conditions of acid concentration and temperature, 3,4-dichlorophthalic anhydride is selectively hydrolyzed to its corresponding acid, while the other isomers (like 3,6- and 4,5-) remain largely as the anhydride.[9]
-
-
Isolation of 3,4-Dichlorophthalic Acid: Cool the mixture. The 3,4-dichlorophthalic acid, being insoluble in both the toluene and the dilute sulfuric acid, will precipitate as a pure solid. Filter the solid, wash with toluene to remove any unreacted anhydrides, and then with water.[9]
-
Rationale: The insolubility of the target diacid in the reaction system provides an elegant and effective method of separation.
-
-
Final Purification (Recrystallization): If necessary, further purify the isolated 3,4-dichlorophthalic acid by recrystallizing from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Rationale: Recrystallization is a standard technique to remove minor impurities, yielding a product of high purity suitable for subsequent applications.
-
Reactivity and Applications in Development
The utility of 3,4-dichlorophthalic acid stems from the reactivity of its functional groups and its potential to act as a rigid scaffold in the design of complex molecules.
Chemical Reactivity
-
Carboxylic Acid Groups: The two carboxylic acid moieties are the primary reaction sites. They can undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic catalysis to form diesters.[10]
-
Amidation: Reaction with amines, often via an activated intermediate (like an acid chloride), to form phthalamides.
-
Conversion to Anhydride: Dehydration (e.g., by heating with acetic anhydride) can convert the diacid back to 3,4-dichlorophthalic anhydride.
-
Conversion to Acyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acids to the highly reactive diacyl chloride, a key intermediate for many subsequent reactions.[11]
-
-
Aromatic Ring: The benzene ring is electron-deficient due to the presence of four electron-withdrawing groups (two chloro, two carboxyl). This deactivation makes further electrophilic aromatic substitution challenging. However, the molecule can participate in nucleophilic aromatic substitution reactions under forcing conditions, potentially displacing one of the chlorine atoms.
Role in Medicinal Chemistry and Drug Development
The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles.[12] Chlorine can enhance metabolic stability, improve membrane permeability (lipophilicity), and participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[13]
3,4-Dichlorophthalic acid serves as a valuable starting material or intermediate for:
-
Scaffold Development: The rigid phthalic acid backbone can be used to position other functional groups in a defined spatial orientation, which is critical for optimizing binding to enzyme active sites or receptors.
-
Synthesis of Heterocycles: The diacid functionality is a precursor to phthalimides and other heterocyclic systems that are common motifs in biologically active compounds.
-
Building Block for Complex Molecules: Its derivatives can be incorporated into larger molecules to introduce the 3,4-dichlorophenyl moiety. This structural unit is found in various pharmaceuticals, where it contributes to the desired therapeutic effect. For example, the related 3,4-dichlorophenyl group is a key component of the antidepressant sertraline.[14] Drawing parallels, derivatives of 3,4-dichlorophthalic acid could be explored in the synthesis of novel agents for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][3]
Safety and Handling
As a chlorinated aromatic carboxylic acid, 3,4-dichlorophthalic acid requires careful handling in a laboratory setting. While a specific, comprehensive toxicology report is not widely available, data from related compounds suggests the following precautions are prudent.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Respiratory Protection: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust, which may cause respiratory irritation.[15]
-
Exposure Routes: Avoid contact with skin and eyes, as it is likely to be an irritant. It may be harmful if swallowed.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3,4-Dichlorophthalic acid is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, characterized by two chlorine atoms and two carboxylic acid groups, offers a platform for creating a diverse range of derivatives. While its synthesis can be challenged by the formation of isomers, targeted purification strategies can yield a high-purity product. By leveraging the unique electronic and steric properties conferred by its substitution pattern, scientists can utilize 3,4-dichlorophthalic acid as a key building block in the development of novel pharmaceuticals and advanced materials.
References
- 3,4-DICHLOROPHTHALIC ACID - CymitQuimica. (n.d.). Retrieved March 26, 2026, from https://www.cymitquimica.com/3-4-dichlorophthalic-acid-56962-06-2
- 3-bromo-2-chlorobenzoic acid | 56961-27-4. (n.d.). Sigma-Aldrich. Retrieved March 26, 2026, from https://www.sigmaaldrich.com/US/en/product/pb/pbkh9c0cd791
- 56961-27-4|3-Bromo-2-chlorobenzoic acid|BLD Pharm. (n.d.). Retrieved March 26, 2026, from https://www.bldpharm.com/products/56961-27-4.html
- CAS No : 56961-27-4| Chemical Name : 3-Bromo-2-chlorobenzoic Acid | Pharmaffiliates. (n.d.). Retrieved March 26, 2026, from https://www.
- 3-Bromo-2-chlorobenzoic acid | 56961-27-4. (n.d.). Sigma-Aldrich. Retrieved March 26, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f350c
- 3-Bromo-2-chlorobenzoic acid - CAS Common Chemistry. (n.d.). Retrieved March 26, 2026, from https://commonchemistry.cas.org/detail?cas_rn=56961-27-4
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21). Retrieved March 26, 2026, from https://www.fishersci.com/msds?productName=ACR147720250
- 3,4-Dichloronaphthalene-1,8-dicarboxylic acid | C12H6Cl2O4 | CID 142641754 - PubChem. (n.d.). Retrieved March 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichloronaphthalene-1_8-dicarboxylic-acid
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved March 26, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/254681
- SAFETY DATA SHEET - Merck Millipore. (2025, March 13). Retrieved March 26, 2026, from https://www.sigmaaldrich.com/deepweb/assets/as/sds/millipore/sap/en-sg/814179_SDS_SG_EN.pdf
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 6). Retrieved March 26, 2026, from https://www.tcichemicals.com/KR/en/assets/sds/D2350_KR_EN.pdf
- 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. (2025, May 26). Retrieved March 26, 2026, from https://www.protheragen.com/blog/4-chlorophthalic-acid-a-critical-component-in-pharmaceutical-manufacturing/
- 4-Chlorophthalic acid | 89-20-3 - Sigma-Aldrich. (n.d.). Retrieved March 26, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/c48604
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- 3',4'-DICHLOROPHTHALANILIC ACID — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from https://www.nextsds.com/substance/3%27,4%27-DICHLOROPHTHALANILIC%20ACID
- 3,6-Dichlorophthalic acid | C8H4Cl2O4 | CID 85292 - PubChem. (n.d.). NIH. Retrieved March 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3_6-Dichlorophthalic-acid
- 56962-06-2|3,4-Dichlorophthalic acid|BLD Pharm. (n.d.). Retrieved March 26, 2026, from https://www.bldpharm.com/products/56962-06-2.html
- CAS 56962-08-4: 4,5-Dichlorophthalic acid | CymitQuimica. (n.d.). Retrieved March 26, 2026, from https://www.cymitquimica.com/cas-56962-08-4
- US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides - Google Patents. (n.d.). Retrieved March 26, 2026, from https://patents.google.
- EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents. (n.d.). Retrieved March 26, 2026, from https://patents.google.
- 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem. (n.d.). Retrieved March 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichlorophenylacetic-acid
- 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem. (n.d.). Retrieved March 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichlorobenzoic-acid
- 3,6-Dichlorophthalic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from https://www.nextsds.com/substance/3,6-Dichlorophthalic%20acid
- Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development. (2025, May 31). Retrieved March 26, 2026, from https://www.dakenchem.
- 3,4-Dichlorophenylacetic acid - NIST WebBook. (n.d.). Retrieved March 26, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C5807307
- Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry - Benchchem. (n.d.). Retrieved March 26, 2026, from https://www.benchchem.com/application-notes/34-dichloro-5-fluorothiophenol
- Yushchenko, S. S., et al. (2022). Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate. Retrieved March 26, 2026, from https://www.researchgate.net/publication/362974955_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides
- Dimethyl 4,5-dichlorophthalate - IUCr Journals. (2021, October 7). International Union of Crystallography. Retrieved March 26, 2026, from https://journals.iucr.org/e/issues/2021/11/00/dz5218/
- Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved March 26, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572740/
- Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene... - ResearchGate. (n.d.). Retrieved March 26, 2026, from https://www.researchgate.net/figure/Synthesis-of-4-3-4-dichlorophenyl-1-2-3-4-tetra-hydro-naphthalene-amine_fig1_378037625
- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved March 26, 2026, from https://www.chem.wisc.edu/areas/reich/nmr/
- Understanding the Synthesis and Applications of 3,4-Dichlorophenol. (n.d.). Retrieved March 26, 2026, from https://www.ningbo-pharma.
- 4,5-dichlorophthalic acid (C8H4Cl2O4) - PubChemLite. (n.d.). Retrieved March 26, 2026, from https://pubchemlite.cheminfo.org/compounds/CID92600
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved March 26, 2026, from https://www.chem.wisc.edu/courses/344/Fall2019/Handouts/19.1-3_Spectroscopy_Packet_f19.pdf
- 2,4-Dichloroisophthalic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from https://www.nextsds.com/substance/2,4-Dichloroisophthalic%20acid
- 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved March 26, 2026, from https://www.chemicalbook.com/spectrum/51-44-5_1HNMR.htm
- 4,5-DICHLOROPHTHALIC ACID | 56962-08-4 - ChemicalBook. (2026, January 13). Retrieved March 26, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62650085.htm
Sources
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 4. 3,4-DICHLOROPHTHALIC ACID | CymitQuimica [cymitquimica.com]
- 5. 56962-06-2|3,4-Dichlorophthalic acid|BLD Pharm [bldpharm.com]
- 6. 3,6-Dichlorophthalic acid | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. US2092795A - Process for separating mixtures of chlor-phthalic acid and anhydrides - Google Patents [patents.google.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
